molecular formula C17H19NO3 B2626373 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705898-58-3

1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2626373
CAS No.: 1705898-58-3
M. Wt: 285.343
InChI Key: WJUISOVTHIWIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a spirocyclic compound characterized by a unique structural motif where a chroman ring is fused to a pyrrolidinone ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of a Michael addition followed by intramolecular cyclization. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact, ensuring the process is sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions: 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the pent-4-enoyl group enhances its reactivity and potential for functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1'-pent-4-enoylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-3-8-16(20)18-10-9-17(12-18)11-14(19)13-6-4-5-7-15(13)21-17/h2,4-7H,1,3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUISOVTHIWIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.